麦角固醇过氧化物

描述

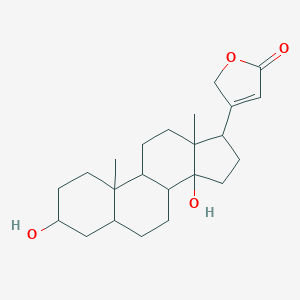

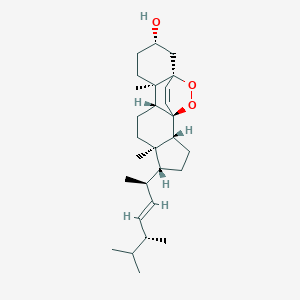

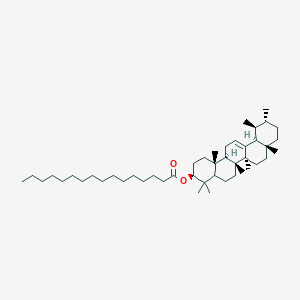

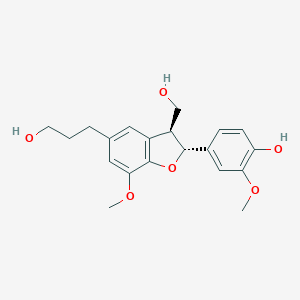

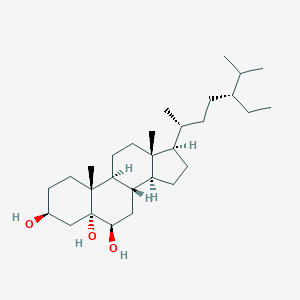

Ergosterol peroxide (5α,8α-epidioxy-22 E -ergosta-6,22-dien-3β-ol) is a steroid derivative. It has been isolated from a variety of fungi, yeast, lichens, and sponges, and has been reported to exhibit immunosuppressive, anti-inflammatory, antiviral, trypanocidal, and antitumor activities in vitro .

Synthesis Analysis

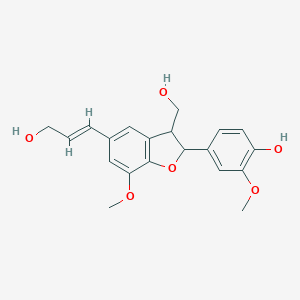

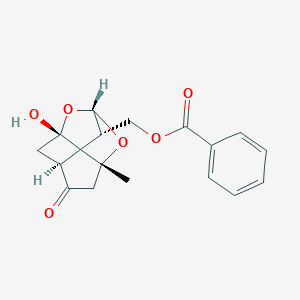

Ergosterol peroxide can be synthesized efficiently for in vitro anticancer evaluation, live cell studies, and proteomic profiling . The synthesis of ergosterol peroxide involves esterification reactions of ergosterol peroxide with the corresponding carboxylic acid, acyl chloride, or anhydride .Molecular Structure Analysis

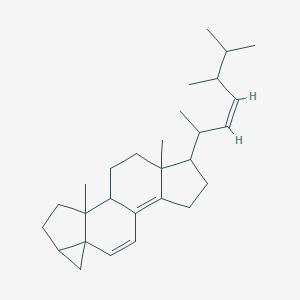

Ergosterol peroxide has a molecular formula of C28H44O3. Its structure includes a steroid core and an endoperoxide bridge .Chemical Reactions Analysis

Ergosterol peroxide has been reported to have variable potency across cancer cell lines, which is attributed to modest aqueous solubility (<50 µM), limiting its bioavailability to the cell . The synthesis of ergosterol peroxide analogues involves SN2-type reactions .Physical And Chemical Properties Analysis

Ergosterol peroxide has a molar mass of 428.647 g/mol. It has a density of 1.08g/cm3 and a boiling point of 499.7 °C (931.5 °F; 772.8 K) at 760mmHg .科学研究应用

抗癌和抗炎特性:麦角固醇过氧化物展现出显著的抗癌和抗炎效果,特别是在结肠癌细胞和巨噬细胞的背景下。它抑制炎症反应并抑制结肠腺癌细胞的生长 (Kobori et al., 2007)。

抗肥胖活性:这种化合物显示出通过影响三酸甘油酯合成和脂肪细胞分化来抑制肥胖的潜力。它对脂质代谢和细胞分化的影响使其成为肥胖治疗的候选药物 (Jeong & Park, 2020)。

抗真菌应用:麦角固醇过氧化物可以通过光氧化转化为其过氧化物形式,从而抑制真菌生长。这个过程为抗真菌药物的开发提供了一种新策略 (Trigos & Ortega-Regules, 2002)。

食用蘑菇中的定量测定:麦角固醇过氧化物已在各种食用蘑菇中定量测定,突显了其在饮食来源中的丰富性和潜力作为天然生物活性化合物 (Krzyczkowski et al., 2009)。

抗癌细胞增殖特性:它对人类结肠癌细胞显示出抗增殖特性,表明其在癌症预防和治疗中的潜力 (Nowak et al., 2016)。

抗菌活性:麦角固醇过氧化物展现出可变的抗菌活性,特别是对结核分枝杆菌,取决于所采用的实验系统和培养基 (Duarte et al., 2007)。

在癌细胞中的促凋亡活性:在人类前列腺癌细胞中展示出促凋亡活性,表明其作为前列腺癌治疗药物的潜力 (Russo et al., 2010)。

抑制破骨细胞分化:从刺芹侧耳菇中分离的麦角固醇过氧化物抑制破骨细胞分化,暗示其在骨健康和骨相关疾病的潜在治疗应用中的作用 (Yokoyama et al., 2012)。

作用机制

Ergosterol peroxide, also known as Ergosterol-5,8-peroxide, is a bioactive compound found in various fungi and medicinal mushrooms. This compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment .

Target of Action

Ergosterol peroxide has been shown to interact with several cellular targets. One of the primary targets is the Nuclear Factor kappa B (NF-ĸB) and Signal Transducer and Activator of Transcription 3 (STAT3) inflammatory pathways . It has also been suggested that ergosterol peroxide may target the primary protease of COVID-19, Mpro .

Mode of Action

Ergosterol peroxide interacts with its targets, leading to various cellular changes. For instance, it has been shown to inhibit both NF-ĸB and STAT3 activity in cancer cells . This inhibition can lead to a decrease in cell proliferation, migration, and invasion, as well as an increase in apoptosis .

Biochemical Pathways

The biosynthesis of ergosterol peroxide involves three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification .

Pharmacokinetics

The pharmacokinetic characteristics of ergosterol peroxide were determined using a rat model . .

Result of Action

Ergosterol peroxide has been shown to have significant anti-proliferative effects on cancer cells . It can inhibit cell growth, colonization, migration, and invasion, arrest the cell cycle, attenuate β-catenin pathways, and trigger apoptosis .

Action Environment

The action of ergosterol peroxide can be influenced by various environmental factors. For instance, ergosterol biosynthesis is both regulated by environmental factors and biosynthesis regulated genes . Therefore, the engineering of metabolic pathways and optimization of culture conditions are the two main methods to increase ergosterol productivity .

安全和危害

未来方向

属性

IUPAC Name |

(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,18-24,29H,9-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23+,24+,25+,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOZCESVZIRHCJ-KGHQQZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021533 | |

| Record name | Ergosterol-5,8-peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2061-64-5 | |

| Record name | Ergosterol peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2061-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosterol-5,8-peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002061645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosterol peroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ergosterol-5,8-peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERGOSTEROL ENDOPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG9TN81TGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

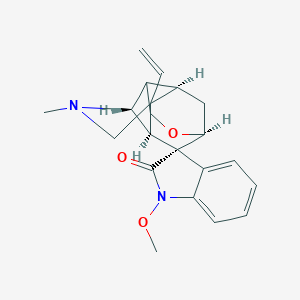

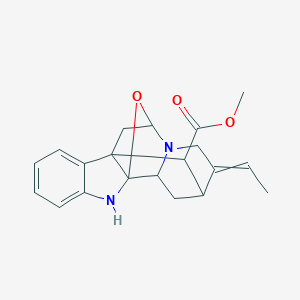

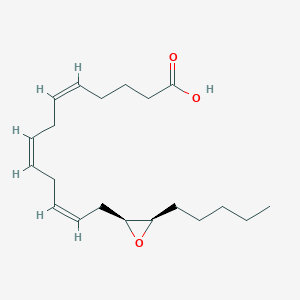

Feasible Synthetic Routes

Q & A

A: Ergosterol peroxide induces cancer cell death by activating Foxo3-mediated cell death signaling. It achieves this by inhibiting the activity of pAKT and c-Myc, both of which negatively regulate Foxo3. This leads to the upregulation of pro-apoptotic proteins Puma and Bax, ultimately triggering apoptosis. []

A: Ergosterol peroxide inhibits lipid accumulation and differentiation in 3T3-L1 adipocytes. It suppresses the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c). Moreover, it downregulates the expression of lipogenic enzymes such as fatty acid synthase (FAS), fatty acid translocase (FAT), and acetyl-coenzyme A carboxylase (ACC). []

A: Yes, ergosterol peroxide demonstrates strong trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. It disrupts the parasite membrane, leading to cell death. [, ] Studies suggest that ergosterol peroxide exposure triggers a free-radical reaction in T. cruzi, contributing to its cytotoxic effects. []

A: The molecular formula of ergosterol peroxide is C28H44O3, and its molecular weight is 428.64 g/mol. []

A: Ergosterol peroxide exhibits characteristic spectroscopic features in NMR, IR, and mass spectrometry. In 1H-NMR, the presence of signals for the epidioxide bridge protons and olefinic protons are diagnostic. 13C-NMR, DEPT, and 2D-NMR techniques further aid in structural confirmation. [, , , , ]

ANone: Currently, limited research focuses on the material compatibility and stability of ergosterol peroxide under diverse environmental conditions. Further investigations are necessary to determine its stability in different solvents, temperatures, and exposure to light and air, which will inform its potential applications.

ANone: Current research primarily focuses on the biological activities of ergosterol peroxide. There is limited information regarding its catalytic properties. Further exploration is needed to ascertain its potential in catalysis.

A: Yes, molecular docking studies have been conducted to investigate the binding affinity of ergosterol peroxide with specific targets. For instance, ergosterol peroxide demonstrated significant binding affinity to the progesterone receptor, suggesting its potential as an anticancer agent in breast cancer. []

A: Introducing specific modifications to the ergosterol peroxide scaffold significantly impacts its biological activity. For instance, attaching a triphenylphosphonium cation (TPP+) moiety to ergosterol peroxide enhanced its mitochondrial targeting and, consequently, its anticancer activity. [] Similarly, conjugating ergosterol peroxide with coumarin fluorophores also improved its mitochondrial targeting and anticancer efficacy. []

A: Ergosterol peroxide, like many natural products, suffers from poor aqueous solubility, limiting its bioavailability and clinical applications. To address this, researchers are exploring various formulation strategies. One approach involves encapsulating ergosterol peroxide within nanocarriers like Metal-Organic Frameworks (MOFs). This has demonstrated enhanced solubility, stability, and trypanocidal activity against Trypanosoma cruzi at significantly lower concentrations compared to free ergosterol peroxide. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)